molecular formula C6H6N4O4S B15177971 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- CAS No. 72589-86-7

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)-

Cat. No.: B15177971
CAS No.: 72589-86-7
M. Wt: 230.20 g/mol
InChI Key: NMJKHHQCDHSEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal and other appropriate carbonyl compounds . The reaction is often catalyzed by acids such as formic acid and conducted in refluxing acetonitrile . The process involves the formation of intermediate compounds which then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: A simpler analog without the nitrothiazole group.

    4,5-Dihydroxy-2-imidazolidinone: Another derivative with different functional groups.

    1-(2-Benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone: A more complex analog with additional aromatic rings.

Uniqueness

2-Imidazolidinone, 4-hydroxy-1-(5-nitro-2-thiazolyl)- is unique due to the presence of both the imidazolidinone and nitrothiazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

72589-86-7

Molecular Formula

C6H6N4O4S

Molecular Weight

230.20 g/mol

IUPAC Name

4-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C6H6N4O4S/c11-3-2-9(5(12)8-3)6-7-1-4(15-6)10(13)14/h1,3,11H,2H2,(H,8,12)

InChI Key

NMJKHHQCDHSEIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1C2=NC=C(S2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.